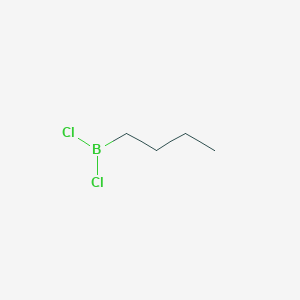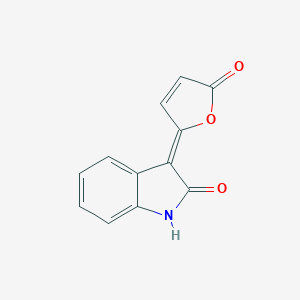
(3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one, also known as oxindole, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one depends on its specific application. In medicinal chemistry, this compound has been shown to inhibit enzymes such as protein kinases and histone deacetylases, which play important roles in cancer cell proliferation and survival. In organic synthesis, (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one can undergo various reactions, including nucleophilic addition, oxidation, and reduction, depending on the reaction conditions. In material science, this compound exhibits fluorescence properties due to its rigid structure and conjugated system.
Biochemische Und Physiologische Effekte
(3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one has been shown to have various biochemical and physiological effects, depending on its specific application. In medicinal chemistry, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In organic synthesis, (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one can act as a nucleophile or an electrophile, depending on the reaction conditions. In material science, this compound exhibits fluorescence properties due to its rigid structure and conjugated system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one in lab experiments include its ease of synthesis, its potential as a building block for the synthesis of other heterocyclic compounds, and its potential as a fluorescent material. The limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one. These include:
1. Further studies on the anticancer properties of this compound, including its ability to induce cell cycle arrest and apoptosis in cancer cells.
2. Development of new synthetic methods for (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one and its derivatives.
3. Exploration of the potential of this compound as a fluorescent material for use in organic electronics.
4. Investigation of the potential of (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one as an inhibitor of other enzymes, such as kinases and phosphatases.
5. Study of the potential of this compound as a building block for the synthesis of other heterocyclic compounds.
Conclusion:
In conclusion, (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. It has been shown to have various biochemical and physiological effects, and its potential as a fluorescent material and as a building block for the synthesis of other heterocyclic compounds has been explored. There are several future directions for the research on (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one, including further studies on its anticancer properties, development of new synthetic methods, exploration of its potential as a fluorescent material, investigation of its potential as an enzyme inhibitor, and study of its potential as a building block for the synthesis of other heterocyclic compounds.
Synthesemethoden
(3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one can be synthesized using different methods, including the Hantzsch reaction, the Gewald reaction, and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine in the presence of a catalyst. The Gewald reaction involves the reaction of a β-ketoester with a thiocarbonyl compound in the presence of a base and a catalyst. The Pictet-Spengler reaction involves the reaction of an amino-alcohol with an aldehyde or ketone in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
(3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as well as its ability to inhibit enzymes such as protein kinases and histone deacetylases. In organic synthesis, (3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one has been used as a building block for the synthesis of other heterocyclic compounds. In material science, this compound has been studied for its potential as a fluorescent material and as a component in organic electronics.
Eigenschaften
CAS-Nummer |
13191-62-3 |
|---|---|
Produktname |
(3Z)-3-(5-oxofuran-2-ylidene)-1H-indol-2-one |
Molekularformel |
C12H7NO3 |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
3-(5-hydroxyfuran-2-yl)indol-2-one |
InChI |
InChI=1S/C12H7NO3/c14-10-6-5-9(16-10)11-7-3-1-2-4-8(7)13-12(11)15/h1-6,14H |
InChI-Schlüssel |
UYNCDWCUUWDQJP-LUAWRHEFSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)/C(=C/3\C=CC(=O)O3)/C(=O)N2 |
SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=CC=C(O3)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=O)O3)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



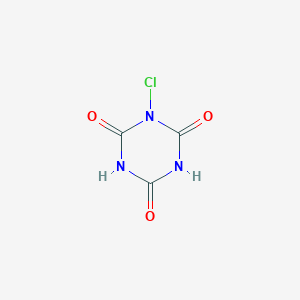
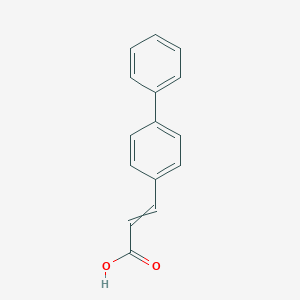
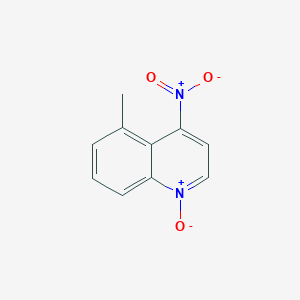
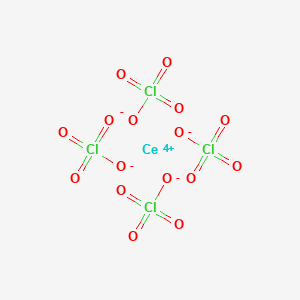
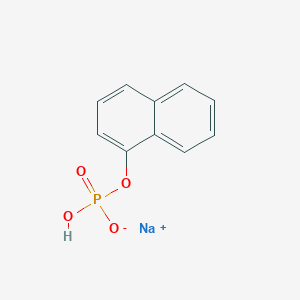
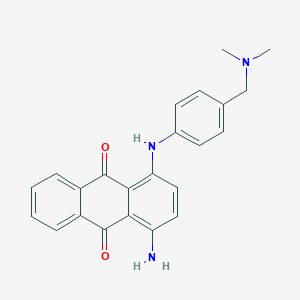
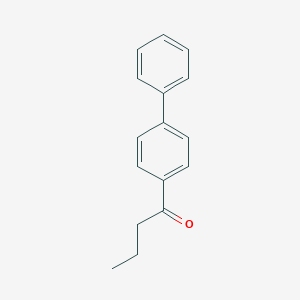
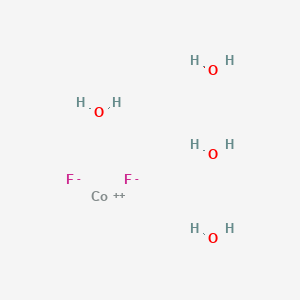

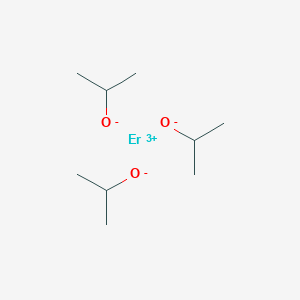
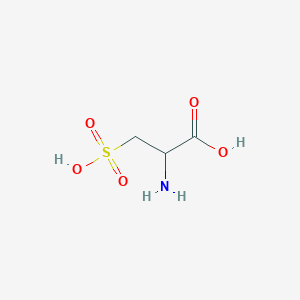
![1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one](/img/structure/B81833.png)

